molecular formula C12H14N2 B15176382 2-(Isobutyl)quinoxaline CAS No. 85061-28-5

2-(Isobutyl)quinoxaline

Cat. No.: B15176382
CAS No.: 85061-28-5
M. Wt: 186.25 g/mol
InChI Key: AZIKLVKMNRNGPH-UHFFFAOYSA-N
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Description

2-(Isobutyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their fused ring structure, consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutyl)quinoxaline typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. One common method includes the use of ammonium bifluoride as a catalyst in an aqueous ethanol solvent system, which can yield the desired quinoxaline derivatives efficiently . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of quinoxalines, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, the use of recyclable catalysts, and one-pot synthesis are favored for their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(Isobutyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce quinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitutions can take place at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Halogenated quinoxalines.

Mechanism of Action

The mechanism of action of 2-(Isobutyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2-Methylquinoxaline: Similar structure with a methyl group instead of an isobutyl group.

    2-Phenylquinoxaline: Contains a phenyl group, offering different electronic properties.

Uniqueness

2-(Isobutyl)quinoxaline is unique due to its isobutyl group, which can influence its solubility, reactivity, and biological activity compared to other quinoxaline derivatives. This structural variation can lead to distinct pharmacological and material properties, making it a valuable compound for further research and application .

Properties

CAS No.

85061-28-5

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-(2-methylpropyl)quinoxaline

InChI

InChI=1S/C12H14N2/c1-9(2)7-10-8-13-11-5-3-4-6-12(11)14-10/h3-6,8-9H,7H2,1-2H3

InChI Key

AZIKLVKMNRNGPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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